molecular formula C8H12N2O B13566754 2-Amino-2-(pyridin-4-yl)propan-1-ol

2-Amino-2-(pyridin-4-yl)propan-1-ol

Cat. No.: B13566754
M. Wt: 152.19 g/mol
InChI Key: PBHLHMMVBMRXSG-UHFFFAOYSA-N
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Description

2-Amino-2-(pyridin-4-yl)propan-1-ol is an organic compound with the molecular formula C8H12N2O. It is a derivative of pyridine and contains both an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(pyridin-4-yl)propan-1-ol typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reductive amination of 4-pyridinecarboxaldehyde with isopropanolamine under hydrogenation conditions. This reaction is usually catalyzed by palladium on carbon (Pd/C) and carried out under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(pyridin-4-yl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Amino-2-(pyridin-4-yl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-(pyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation, and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Pyridin-2-yl)amino]propan-1-ol
  • 2-Amino-3-(pyridin-4-yl)propan-1-ol dihydrochloride
  • 3-(Pyridin-2-yl)propan-1-ol

Uniqueness

2-Amino-2-(pyridin-4-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups allows for versatile chemical reactivity and potential biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-amino-2-pyridin-4-ylpropan-1-ol

InChI

InChI=1S/C8H12N2O/c1-8(9,6-11)7-2-4-10-5-3-7/h2-5,11H,6,9H2,1H3

InChI Key

PBHLHMMVBMRXSG-UHFFFAOYSA-N

Canonical SMILES

CC(CO)(C1=CC=NC=C1)N

Origin of Product

United States

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